3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S2/c17-10-1-4-12(5-2-10)27(24,25)8-7-15(21)19-16-18-13-6-3-11(20(22)23)9-14(13)26-16/h1-6,9H,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYJZIAGXQPVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 6-nitrobenzo[d]thiazole. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study by Kashyap et al. highlighted that derivatives of benzothiazole, including those with sulfonamide groups, demonstrated efficacy against various bacterial strains, including E. coli and S. aureus . The mechanism is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, a review on thiazole derivatives indicated that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines . Specifically, compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide have shown promising results in inhibiting tumor growth in vitro and in vivo.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have also been documented. A study found that certain benzothiazole derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . The sulfonamide group is thought to play a crucial role in modulating inflammatory pathways.
Anticonvulsant Activity
Recent research has pointed to the anticonvulsant potential of thiazole-containing compounds. For example, specific analogues have shown effective seizure control in animal models, indicating that structural modifications can lead to enhanced neuroprotective effects . The compound's ability to stabilize neuronal membranes may contribute to its anticonvulsant properties.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Srivastava et al. investigated the antimicrobial efficacy of benzothiazole derivatives, including those structurally related to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting the compound's potential as an antibiotic agent .
Case Study 2: Anticancer Activity
In a series of experiments assessing anticancer properties, compounds with similar structures were tested against various cancer cell lines, including breast and lung cancer cells. The findings revealed significant cytotoxicity, suggesting that the incorporation of the thiazole ring enhances the compound's ability to induce apoptosis in malignant cells .
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-3-nitrobenzoic acid
- 2-((4-chlorophenyl)sulfonyl)-3-(6-nitrobenzo[d]thiazol-2-yl)prop-2-enenitrile
Uniqueness
3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and nitrobenzo[d]thiazolyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and potential anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 455.88 g/mol. The compound features a sulfonyl group, a chlorophenyl moiety, and a nitro-substituted benzo[d]thiazolyl group, contributing to its reactivity and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance, the compound was tested against Salmonella typhi and Bacillus subtilis, showing significant inhibition at specific concentrations. The structure-activity relationship (SAR) indicates that the presence of the sulfonyl and nitro groups enhances antibacterial efficacy .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 25 µg/mL |
| Bacillus subtilis | 20 µg/mL |
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that it possesses strong inhibitory activity against these enzymes, which are crucial in various physiological processes and pathologies.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Urease | 10 |
These findings suggest that the compound could be explored for therapeutic applications in conditions like Alzheimer's disease (via AChE inhibition) and urinary infections (via urease inhibition) .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Further research is needed to elucidate the specific molecular targets involved.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Omar et al. evaluated various synthesized compounds for their antibacterial properties. Among them, this compound demonstrated significant activity against Salmonella typhi with an MIC of 25 µg/mL, indicating its potential for developing new antibacterial agents .
- Enzyme Inhibition Research : Another study focused on enzyme inhibition reported that this compound effectively inhibited AChE with an IC50 of 15 µM, suggesting its potential use in treating neurodegenerative diseases.
- Anticancer Activity Investigation : Research published in recent journals highlighted the anticancer properties of compounds with similar structures, leading to investigations into their mechanisms of action. The findings suggested that these compounds could disrupt cancer cell proliferation through apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and amidation steps. For sulfonylation, intermediates like 4-chlorophenylsulfonyl chloride can be reacted with a propanamide precursor under basic conditions (e.g., triethylamine in anhydrous DCM). The amidation step may employ coupling reagents such as HBTU or DCC to link the sulfonylpropanamide moiety to the 6-nitrobenzo[d]thiazol-2-amine scaffold. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization requires a multi-technique approach:
- 1H/13C-NMR : To verify proton and carbon environments, particularly distinguishing sulfonyl and nitro group effects on aromatic protons (e.g., deshielding of benzo[d]thiazol protons due to nitro substitution) .
- IR Spectroscopy : To confirm sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functionalities .
- Mass Spectrometry (ESI/HRMS) : To validate molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antiproliferative activity is commonly assessed using the NCI-60 cancer cell line panel, with IC50 values calculated via MTT assays. Enzyme inhibition studies (e.g., kinase or protease targets) utilize fluorescence-based assays with appropriate positive controls (e.g., staurosporine for kinases). Dose-response curves are generated in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR studies should systematically vary substituents on the benzo[d]thiazole and sulfonyl moieties. For example:
- Replace the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to assess effects on cellular uptake.
- Modify the 4-chlorophenyl group with halogens (e.g., fluorine) to enhance metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins like EGFR or PARP, followed by synthesis and validation .
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values across cell lines)?
- Methodological Answer : Contradictions may arise due to assay variability or off-target effects. Mitigation strategies include:
- Standardization : Use identical passage numbers for cell lines and control for serum batch effects.
- Mechanistic Profiling : Conduct target engagement assays (e.g., CETSA or SPR) to confirm direct binding.
- Transcriptomic Analysis : Compare gene expression profiles of sensitive vs. resistant cell lines to identify compensatory pathways .
Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer :
- Microsomal Incubation : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Isotope Labeling : Use deuterated analogs to trace metabolic hotspots (e.g., sulfonyl or nitro group reduction).
- Cryo-EM/X-ray Crystallography : Resolve metabolite-enzyme complexes to identify critical binding interactions .
Q. How can solubility challenges be overcome during formulation for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonyl or amide moieties.
- Nanoparticle Encapsulation : Utilize PLGA nanoparticles to improve bioavailability and reduce off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
